
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride typically involves the reaction of specific amines with isocyanates or phosgene equivalents. One common method includes the use of bis(trichloromethyl) carbonate (BTC) or triphosgene as a safer alternative to phosgene . The reaction conditions are generally mild, and the process can be carried out at room temperature with triethylamine as a reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for efficiency and safety. The use of triphosgene and triethylamine allows for the production of the compound in good yields with minimal environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve standard laboratory techniques and equipment .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives such as N-substituted ureas and diaryl ureas . These compounds share structural similarities but may differ in their specific functional groups and properties.
Uniqueness
Urea, 1,3-bis(2-(amidinothio)ethyl)-, dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
64039-26-5 |
|---|---|
Fórmula molecular |
C7H18Cl2N6OS2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-(2-carbamimidoylsulfanylethylcarbamoylamino)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C7H16N6OS2.2ClH/c8-5(9)15-3-1-12-7(14)13-2-4-16-6(10)11;;/h1-4H2,(H3,8,9)(H3,10,11)(H2,12,13,14);2*1H |
Clave InChI |
XXLKICATUGWSRY-UHFFFAOYSA-N |
SMILES canónico |
C(CSC(=N)N)NC(=O)NCCSC(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
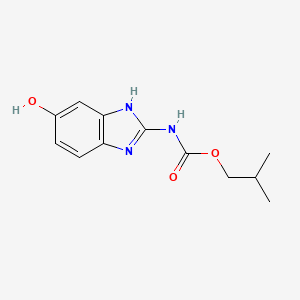
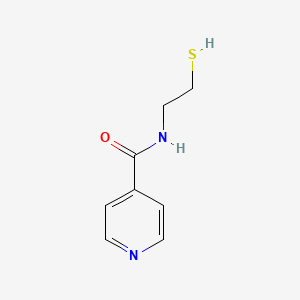
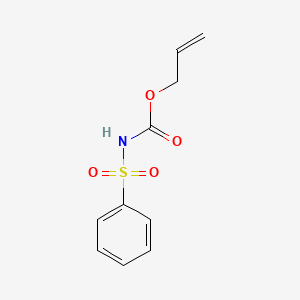
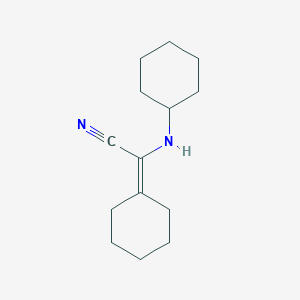
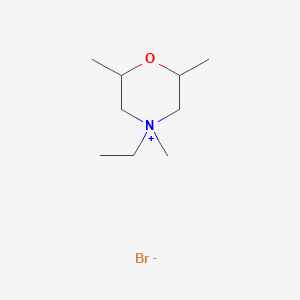
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
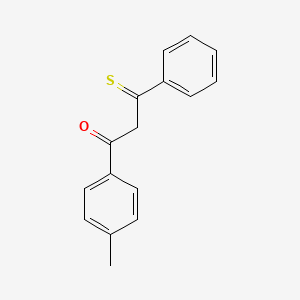
![N-{3-Cyano-4-[(pyridin-2-yl)methyl]phenyl}butanamide](/img/structure/B14501800.png)

